molecular formula C22H21ClN2O5S2 B2531188 methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941979-26-6

methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2531188
CAS No.: 941979-26-6
M. Wt: 492.99
InChI Key: XYWBPYAPNUMZFY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent under appropriate conditions.

    Attachment of the carbamoyl group: This step involves the reaction of the intermediate with a carbamoyl chloride derivative.

    Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-bromophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-fluorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(4-chlorophenyl)({[(3,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-10-15(2)12-17(11-14)24-20(26)13-25(18-6-4-16(23)5-7-18)32(28,29)19-8-9-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBPYAPNUMZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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